Biotin-dooa hcl

Description

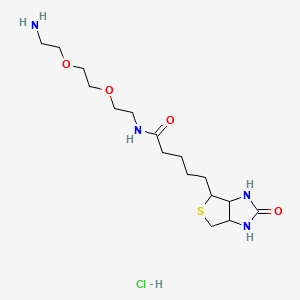

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H31ClN4O4S |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride |

InChI |

InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H |

InChI Key |

UNQYTGLJZONNBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl |

Origin of Product |

United States |

Conceptual Framework and Rationale for Biotin Dooa Hcl Derivatization

Strategic Design Principles for Biotinyl-Linked Conjugates

The design of biotinyl-linked conjugates is a strategic endeavor in chemical science, aimed at harnessing the high-affinity interaction between biotin (B1667282) and avidin (B1170675) proteins. researchgate.net The core principle involves covalently attaching biotin to a molecule of interest, thereby enabling its detection, purification, or immobilization. researchgate.net The design of these conjugates often incorporates a spacer arm between the biotin moiety and the target molecule to mitigate steric hindrance, which can be crucial for preserving the biological or chemical activity of the conjugate. researchgate.net

Chemical Engineering Considerations in Long-Chain Dicarboxylic Acid Linker Integration (Dodecanedioic Acid)

The integration of a long-chain dicarboxylic acid, such as dodecanedioic acid (DOOA), as a linker in biotin conjugates is a deliberate chemical engineering choice. Dodecanedioic acid, a C12 α,ω-dicarboxylic acid, offers a substantial, flexible, and hydrophobic spacer. From a chemical engineering perspective, the length of the dodecanedioic acid linker is significant. A longer linker can enhance the accessibility of the biotin moiety, allowing it to bind more effectively to avidin or streptavidin that may be immobilized on a solid support.

The synthesis of such a conjugate typically involves the formation of an amide bond between the carboxylic acid of biotin and one of the carboxyl groups of dodecanedioic acid, leaving the second carboxyl group available for further conjugation to a target molecule. This bifunctional nature of the dodecanedioic acid linker is a key aspect of its utility in creating complex chemical constructs.

Significance of Hydrochloride Salt Formation in Synthetic Target Compounds

The formation of a hydrochloride salt with the biotin-DOOA conjugate is a critical step in its synthesis and purification. In many organic chemical syntheses, the final product is an amine, which can be challenging to handle and purify due to its basicity and potential for side reactions. Converting the amine to its hydrochloride salt can significantly improve its stability and ease of handling. conju-probe.com

Furthermore, the formation of a hydrochloride salt can enhance the solubility of the compound in aqueous solutions, a desirable property for many chemical and biochemical applications. conju-probe.com The protonation of a basic nitrogen atom by hydrochloric acid results in a positively charged ammonium (B1175870) ion, which is generally more water-soluble than the neutral amine. This increased solubility can be particularly beneficial when working with biotin conjugates in aqueous buffers.

Theoretical Advantages of Enhanced Ligand Presentation through Extended Linkers

The use of an extended linker, such as dodecanedioic acid, in Biotin-DOOA HCl offers several theoretical advantages related to ligand presentation. A longer linker can project the biotin moiety further from the surface of a conjugated molecule or a solid support, thereby improving its accessibility to avidin or streptavidin. nih.gov This enhanced presentation can lead to more efficient binding and a stronger signal in detection assays.

The flexibility of the long aliphatic chain of dodecanedioic acid can also allow the biotin to adopt a wider range of conformations, increasing the probability of a successful binding event. nih.gov This is particularly important when the binding site on the avidin protein is sterically hindered. Theoretical models suggest that longer, flexible linkers can act as a "fishing line," effectively increasing the local concentration of the biotin ligand in the vicinity of the binding protein.

Historical Context of Biotinylation in Chemical Research (excluding biological applications)

The use of biotinylation in chemical research has a rich history that extends beyond its well-known biological applications. Initially recognized for its strong and specific interaction with avidin, biotin was quickly adopted as a tool in various chemical contexts. In the realm of materials science, biotinylation has been used to functionalize surfaces, creating biosensors and affinity chromatography matrices. The ability to immobilize biotinylated molecules on avidin-coated surfaces has been instrumental in the development of various analytical techniques.

In synthetic chemistry, biotin has been employed as a temporary protecting group and as a handle for the purification of complex organic molecules. The robustness of the biotin-avidin interaction allows for stringent washing conditions, ensuring the high purity of the final product. The development of cleavable linkers further expanded the utility of biotinylation, allowing for the release of the target molecule after purification.

Novelty and Justification for this compound as a Unique Chemical Scaffold

This compound emerges as a unique chemical scaffold due to the specific combination of its three components. The novelty of this compound lies in the use of a C12 dicarboxylic acid linker, which provides a significantly longer and more hydrophobic spacer than is commonly found in commercially available biotinylation reagents. This extended linker is expected to confer unique properties to the conjugates derived from this scaffold.

The justification for the development of this compound is rooted in the need for more advanced tools in chemical research. The long dodecanedioic acid linker can enable the study of molecular interactions at greater distances and with reduced steric hindrance. The hydrochloride salt form ensures the stability and solubility of the scaffold, making it a versatile reagent for a wide range of applications. The unique combination of these features makes this compound a valuable addition to the toolbox of chemical biologists and materials scientists.

Data Tables

Table 1: Physicochemical Properties of Biotin and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Biotin | C10H16N2O3S | 244.31 | White crystalline needles |

| Dodecanedioic Acid | C12H22O4 | 230.30 | White crystalline powder |

| Biotin Hydrochloride | C10H17ClN2O3S | 280.77 | Not specified |

Data compiled from various chemical databases. wikipedia.orgnih.gov

Table 2: Comparison of Linker Properties in Biotinylation Reagents

| Linker Type | Typical Chain Length (atoms) | Flexibility | Hydrophilicity | Key Advantage |

| Short Aliphatic | 5-8 | Moderate | Low | Minimalist design |

| Long Aliphatic (e.g., DOOA) | ~15-20 | High | Low | Enhanced ligand presentation |

| Polyethylene (B3416737) Glycol (PEG) | Variable | High | High | Increased solubility |

| Cleavable (e.g., disulfide) | Variable | Variable | Variable | Reversible conjugation |

Synthetic Methodologies and Process Optimization for Biotin Dooa Hcl

Retrosynthetic Analysis of Biotin-DOOA HCl

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound identifies the primary disconnection at the amide bond linking the valeric acid side chain of biotin (B1667282) to the amino group of the DOOA linker.

This strategy leads to two key precursors:

An activated form of D-biotin : The carboxylic acid of biotin's valeric acid side chain must be activated to facilitate the formation of a stable amide bond.

8-amino-3,6-dioxaoctanoic acid (DOOA) with appropriate protection : The amino group of the DOOA linker is the nucleophile that will attack the activated biotin. If the other end of the linker has a reactive group, it may need to be protected during the coupling step.

A further disconnection of the D-biotin molecule itself reveals its fundamental building blocks. While total synthesis is complex, historical routes often start from precursors like L-cysteine, which provides the necessary stereochemistry and sulfur atom for the thiophane ring. acs.org However, for creating derivatives like Biotin-DOOA, the most direct approach is to start with commercially available D-biotin. nih.gov

Isolation and Purification Techniques for this compound

Purification is a critical step to remove unreacted starting materials, coupling agents, and byproducts to ensure the high purity of the final this compound product.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of biotin and its derivatives due to its high resolution and efficiency. ptfarm.pl

Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode used for biotin derivatives. researchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. A gradient elution, typically with acetonitrile (B52724) and water (often containing a modifier like formic acid or trifluoroacetic acid), is used to effectively separate the more hydrophobic Biotin-DOOA conjugate from the more polar starting materials.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (Octadecylsilane) |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 30 minutes) |

| Detection | UV at ~210 nm or Charged Aerosol Detection (CAD) sielc.com |

Table 2: Typical RP-HPLC Conditions for Purification of Biotin Derivatives

Affinity Chromatography : While primarily used for the purification of biotinylated macromolecules, affinity chromatography can also be employed for small molecules. wikipedia.orgthermofisher.com This technique utilizes a stationary phase containing immobilized avidin (B1170675) or streptavidin, which binds biotin-containing molecules with very high specificity. sigmaaldrich.comnih.gov Elution of the bound Biotin-DOOA requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5) to disrupt the strong biotin-avidin interaction, which may not be ideal for the stability of the final compound but offers unparalleled specificity. sigmaaldrich.com

Following purification, the fractions containing the pure product are combined, the solvent is removed under reduced pressure, and the resulting solid is lyophilized to yield the final, highly pure this compound.

Crystallization and Recrystallization Protocols

Crystallization is a critical step in the purification of this compound, designed to isolate the compound in a highly pure, solid form. The process leverages the compound's solubility characteristics in various solvent systems. Protocols for biotin and its derivatives commonly involve controlled precipitation from a supersaturated solution, which can be achieved by altering temperature or solvent composition.

A typical procedure for purifying biotin derivatives involves dissolving the crude product in a suitable solvent at an elevated temperature to ensure complete dissolution, followed by gradual cooling to induce crystallization. google.com For instance, biotin can be dissolved in heated water and then cooled slowly to form crystals, with incubation at low temperatures (e.g., 0°C to 10°C) to maximize the yield. google.com Another common technique is acid precipitation, where the pH of an aqueous solution of the biotin derivative is adjusted to an acidic range (e.g., pH 2-3) using an acid like hydrochloric acid (HCl), causing the compound to precipitate. google.com This method is particularly relevant for this compound, as the final step would involve the formation of the hydrochloride salt.

Recrystallization may be performed to achieve higher purity, typically yielding purities of 96% or greater. google.com The choice of solvent is crucial; mixed solvent systems, such as a combination of a lower alkyl alcohol and glacial acetic acid, have been used in the purification of d-biotin to remove specific impurities. google.com

Below is a table summarizing typical parameters for the crystallization of biotin derivatives applicable to this compound.

| Parameter | Method 1: Cooling Crystallization | Method 2: Acid Precipitation |

| Solvent System | Water or Alcohol/Water Mixture | Aqueous solution |

| Dissolution Temp. | Elevated (e.g., 80°C) | Ambient or slightly elevated |

| Inducing Agent | Gradual Cooling | pH adjustment with HCl |

| Target pH | N/A | 2.0 - 5.0 |

| Incubation Temp. | 0°C - 10°C | ~4°C |

| Incubation Time | 1-12 hours | At least 1 hour |

| Expected Purity | >96% after single step | >98% |

Process Analytical Technology (PAT) Implementation in this compound Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.com Implementing PAT in the synthesis of this compound can enhance process understanding, improve product quality and consistency, and reduce cycle times. mt.com

The synthesis of this compound involves multiple steps, including the coupling of biotin to the DOOA linker and subsequent salt formation and purification. PAT tools can be applied at various stages:

Reaction Monitoring: In-situ spectroscopic tools like Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor the reaction progress in real-time. By tracking the concentration of reactants, intermediates, and the final product, chemists can determine the precise endpoint of the reaction, preventing the formation of impurities due to over- or under-reaction. mt.com

Crystallization Monitoring: Particle size analyzers can be used to monitor and control the crystallization process. mt.com These tools provide real-time data on crystal size distribution, which is a critical quality attribute for the final product's dissolution and handling properties. This allows for the development of a robust crystallization process that consistently produces crystals of the desired size and shape. mt.com

Purity and Concentration: Automated sampling systems combined with chromatographic techniques can provide near real-time analysis of the product's purity and concentration during downstream processing. mt.com

The table below outlines potential PAT tools and their applications in the this compound synthesis process.

| PAT Tool | Application Stage | Parameter Monitored | Benefit |

| In-situ FTIR/Raman | Coupling Reaction | Reactant/Product Concentration | Real-time kinetic data, endpoint determination |

| Particle Size Analyzer | Crystallization | Crystal size and distribution | Control over final product morphology |

| Automated Sampling | Purification/Isolation | Purity, impurity profile | Improved process control, reduced manual intervention |

Scalability Assessment and Industrial Synthetic Feasibility Studies

Scaling the synthesis of this compound from laboratory bench to industrial production presents several challenges. Feasibility studies must address factors such as cost of goods, process safety, equipment availability, and the robustness of the synthetic route. The industrial production of D-biotin itself often involves complex, multi-step syntheses where maintaining stereoselectivity and achieving high yields are paramount. google.comgoogleapis.com

Key considerations for the scalability of this compound synthesis include:

Starting Material Sourcing: The availability and cost of both D-biotin and the 8-amino-3,6-dioxaoctanoic acid (DOOA) linker at an industrial scale are primary concerns.

Process Robustness: The synthetic route must be reproducible and provide consistent yield and purity. Reactions that are sensitive to minor fluctuations in temperature, pressure, or reactant concentrations may be difficult to scale. mt.com

Purification: Crystallization, which is effective at the lab scale, may require significant process engineering at an industrial scale to ensure efficient heat and mass transfer for consistent crystal formation.

Waste Management: Industrial-scale synthesis generates significant waste streams that must be managed in an environmentally responsible and cost-effective manner.

The following table compares key parameters between lab-scale and industrial-scale synthesis.

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Key Challenges for Scale-Up |

| Reaction Vessel | Glass Flask | Glass-lined or Stainless Steel Reactor | Heat transfer, mixing efficiency |

| Reagent Addition | Manual (e.g., dropping funnel) | Automated pumping systems | Control of addition rate and temperature |

| Purification | Flash Chromatography, Recrystallization | Multi-step Crystallization, Filtration | Throughput, solvent volume, efficiency |

| Process Control | Manual monitoring | Automated via PAT | Ensuring consistency and safety |

Comparison of Synthetic Efficiencies Across Diverse Methodologies

Solid-Phase Synthesis: In this method, one of the reactants is attached to a solid support (resin). researchgate.netnih.gov For instance, the DOOA linker could be immobilized, and a solution of activated biotin would be passed over it. The primary advantage is the simplified purification; unreacted reagents and byproducts are simply washed away, and the desired product is then cleaved from the resin. nih.gov This often leads to higher purity products with fewer purification steps, though the initial setup and cost of resins can be higher. nih.gov

The table below provides a comparative overview of these synthetic methodologies as they could be applied to the synthesis of this compound.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Typical Overall Yield | Moderate (can be lowered by purification losses) | High (minimal loss during purification) nih.gov |

| Final Product Purity | Variable, dependent on purification efficacy | Generally high nih.gov |

| Purification Method | Chromatography, Crystallization | Resin washing followed by cleavage |

| Process Complexity | Can be complex with multiple purification steps | Simplified experimental procedure nih.gov |

| Scalability | Well-established for large scale | Can be more challenging and costly to scale |

| Key Reagents | Biotin-NHS, DCC, DMAP researchgate.netresearchgate.net | Fmoc-protected linkers, resins researchgate.net |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Biotin Dooa Hcl

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. measurlabs.com For Biotin-DOOA HCl, multinuclear NMR experiments, including ¹H and ¹³C NMR, provide the initial and most fundamental confirmation of the molecular structure by identifying the chemical environments of each proton and carbon atom.

While 1D NMR spectra provide information on the number and type of nuclei, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. measurlabs.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons within the valeric acid chain, the tetrahydrothiophene (B86538) ring, the ureido ring, and the dioxaoctane linker, confirming the connectivity of these fragments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, and more easily assigned, proton signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting the distinct structural fragments of this compound. For instance, it would show correlations between the carbonyl carbon of the biotinamide (B1199965) and protons on the adjacent methylene (B1212753) group of the linker, confirming the amide bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. arkat-usa.org For this compound, NOESY could reveal spatial proximities between protons on the biotin (B1667282) ring system and protons on the flexible linker, indicating potential folding of the linker back upon the biotin headgroup. arkat-usa.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on the known structure and data from similar biotinylated compounds and PEG linkers.

| Atom Position (in Biotin-DOOA moiety) | Nucleus | Predicted Chemical Shift (ppm) | Key 2D-NMR Correlations |

|---|---|---|---|

| Ureido Ring NH | ¹H | ~6.3-6.5 | NOESY to biotin ring protons |

| Amide NH | ¹H | ~7.8-8.2 | COSY to linker CH₂, HMBC to amide C=O |

| Biotin Ring CH/CH₂ | ¹H / ¹³C | ~2.7-4.5 / ~28-63 | COSY within ring, HSQC to attached carbons |

| Valeryl Chain CH₂ | ¹H / ¹³C | ~1.3-2.2 / ~25-36 | COSY within chain, HMBC to biotin ring and amide C=O |

| Linker O-CH₂-CH₂-O | ¹H / ¹³C | ~3.5-3.7 / ~69-71 | COSY within linker, HMBC to adjacent carbons |

| Terminal N-CH₂ | ¹H / ¹³C | ~2.9-3.1 / ~39-41 | COSY to adjacent linker CH₂, HMBC to linker carbons |

| Amide C=O | ¹³C | ~173-175 | HMBC to valeryl and linker protons |

| Ureido C=O | ¹³C | ~163-165 | HMBC to ureido NH and ring CH protons |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying hydrochloride salts of active pharmaceutical ingredients and other complex organic solids. fsu.edu For this compound, ssNMR can provide information that is inaccessible by solution-state NMR or diffraction methods alone, especially for microcrystalline or amorphous samples. mdpi.com Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed. The resulting spectra are sensitive to the local molecular environment, meaning that different crystalline forms (polymorphs) or the presence of an amorphous phase would produce distinct spectral fingerprints. fsu.educhemrxiv.org This allows for the identification and quantification of different solid forms, which is critical for understanding the physical properties and stability of the material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. thermofisher.com For this compound (C₁₆H₃₁ClN₄O₄S), HRMS would confirm the molecular formula by providing an experimental mass that matches the theoretical exact mass to within a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) goes a step further by selecting the molecular ion (or a protonated adduct) and subjecting it to fragmentation through collision-induced dissociation. nih.govsciopen.com The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. This spectrum is a structural fingerprint, as the molecule breaks apart at its weakest bonds or through characteristic rearrangement pathways. For this compound, key fragmentation pathways would include:

Cleavage of the amide bond between the biotin and the linker.

Sequential loss of the ethoxy units within the DOOA linker.

Fragmentation of the biotin bicyclic ring system.

Analysis of these fragmentation pathways confirms the sequence and connectivity of the molecular subunits, corroborating the structure determined by NMR. wgtn.ac.nz

Table 2: Predicted High-Resolution MS/MS Fragments for the Protonated Biotin-DOOA Cation [M+H]⁺ The parent ion is the Biotin-DOOA amine, with the HCl removed.

| Predicted Fragment Ion | Description | Theoretical m/z |

|---|---|---|

| [C₁₆H₃₁N₄O₄S]⁺ | Protonated parent molecule (Biotin-DOOA) | 375.2061 |

| [C₁₀H₁₅N₂O₂S]⁺ | Biotinoyl ion (cleavage of amide C-N bond) | 227.0854 |

| [C₆H₁₆N₂O₂]⁺ | Protonated DOOA linker fragment | 149.1285 |

| [C₁₄H₂₆N₃O₃S]⁺ | Loss of the terminal CH₂CH₂NH₂ group | 332.1690 |

| [C₁₂H₂₁N₃O₂S]⁺ | Loss of a CH₂CH₂O unit from the linker | 287.1304 |

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. chromatographyonline.com It separates ions not only by their m/z ratio but also by their size, shape, and charge in the gas phase. researchgate.net This separation is based on the time it takes for an ion to travel through a gas-filled drift tube under the influence of a weak electric field. Compact, folded ions will travel faster than extended, linear conformers of the same m/z. For a flexible molecule like this compound, the oligo(ethylene glycol) linker can adopt multiple conformations. IM-MS could potentially separate these different conformational isomers, providing a distribution of their collision cross-sections (a measure of their gas-phase size). rsc.org This offers unique insight into the molecule's intrinsic structural dynamics, uninfluenced by solvent or crystal packing forces.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Unit Cell Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution. warwick.ac.ukunivie.ac.at If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous solid-state structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov

Crucially, because natural (+)-biotin is a chiral molecule, SCXRD can determine the absolute stereochemistry of the three chiral centers in the biotin moiety without ambiguity. iccs.edunih.gov The analysis also defines the unit cell—the basic repeating structural unit of the crystal—and reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds involving the ureido group, the amide, and the terminal ammonium (B1175870) chloride. mdpi.com While obtaining a single crystal of a flexible molecule like this compound can be challenging, the data it would provide is the gold standard for structural elucidation.

Table 3: Crystallographic Data Obtainable from a Successful SCXRD Experiment on this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Exact geometric parameters of the molecule in the solid state. |

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at all chiral centers. |

| Intermolecular Interactions | Details of hydrogen bonding and van der Waals packing forces. |

Crystal Engineering and Polymorphism Studies of this compound

Crystal engineering of biotin-containing compounds often focuses on controlling the supramolecular assembly through non-covalent interactions. researchgate.netcore.ac.ukrsc.orgnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration as different polymorphs can exhibit distinct physical properties. islandscholar.canih.gov Studies on related biotin compounds have revealed the potential for different packing arrangements influenced by solvent of crystallization and thermodynamic conditions. researchgate.net Although specific polymorphism studies on this compound are not documented, its structural flexibility, particularly in the PEG linker, suggests that it may be susceptible to forming different crystalline modifications under various crystallization conditions.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 862373-14-6 | C₁₆H₃₀N₄O₄S·HCl | 410.96 |

Hydrogen Bonding Networks and Supramolecular Architecture Analysis

Hydrogen bonds play a pivotal role in defining the supramolecular architecture of biotin and its derivatives. nih.govnih.govresearchgate.net The ureido ring of the biotin moiety is a potent hydrogen bond donor and acceptor, capable of forming robust intermolecular connections. nih.govgd.gov.cn Specifically, the two nitrogen atoms and the carbonyl oxygen of the ureido ring are key participants in these interactions. nih.govresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and offers insights into its conformational state. researchgate.netjku.atnottingham.ac.uk

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties.

Biotin Moiety: The ureido ring gives rise to strong characteristic vibrations. The C=O stretching vibration is typically observed around 1700-1710 cm⁻¹. researchgate.net The N-H stretching vibrations of the ureido group appear in the region of 3300-3500 cm⁻¹. researchgate.net C-N stretching bands are also present. researchgate.net

DOOA Linker: The polyethylene (B3416737) glycol (PEG) spacer is characterized by a strong C-O-C stretching band, typically seen in the FTIR spectrum. The methylene (CH₂) groups of the linker and the biotin side chain will show stretching and bending vibrations in the 2850-2960 cm⁻¹ and ~1465 cm⁻¹ regions, respectively. researchgate.net

Amide and Amine Groups: The secondary amide linkage between the biotin and the linker will have a characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The primary amine hydrochloride at the terminus of the linker will exhibit N-H stretching and bending vibrations.

HCl: The presence of HCl can be detected in FTIR spectroscopy, with characteristic peaks observed between 2650 cm⁻¹ and 3100 cm⁻¹. midac.com

A Raman spectroscopy study of the avidin-biotin complex showed that the interaction leads to a decrease in β-sheet conformation and an increase in α-helical conformation in the protein. cnr.it

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| Ureido C=O | 1700-1710 | Stretching |

| Ureido N-H | 3300-3500 | Stretching |

| Amide C=O | ~1640 | Stretching (Amide I) |

| Amide N-H | ~1550 | Bending (Amide II) |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C-O-C (Ether) | ~1100 | Stretching |

| N-H (Amine HCl) | 2400-2800 | Stretching |

Vibrational spectroscopy is a powerful tool for studying conformational changes and polymorphic transitions. researchgate.net Changes in the crystalline form of this compound would result in shifts in the positions and intensities of the peaks in its FTIR and Raman spectra. These spectral changes arise from alterations in the intermolecular interactions, such as hydrogen bonding, and the local environment of the functional groups in different polymorphs. For instance, variations in the hydrogen bonding of the ureido group or the terminal amine would be directly reflected in the N-H and C=O stretching regions. Monitoring these spectral regions as a function of temperature or solvent conditions can be used to identify and characterize polymorphic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Biotin itself does not possess a strong chromophore and therefore does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). nih.gov However, the introduction of the DOOA linker and the formation of the hydrochloride salt may lead to some absorption at shorter wavelengths. Studies on biotin in solution have shown the evolution of UV-Vis absorption spectra upon interaction with other molecules. researchgate.net The primary utility of UV-Vis spectroscopy in the context of this compound is often in monitoring its conjugation to other chromophore-containing molecules or in quantifying its concentration in solution, sometimes after a derivatization reaction. rsc.org

Chiroptical Spectroscopy (CD/ORD) for Chiral Confirmation (if applicable)

Biotin is a chiral molecule, containing three stereocenters in its bicyclic ring system. researchgate.net This inherent chirality makes it amenable to analysis by chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, and are highly sensitive to the stereochemistry and conformation of chiral molecules. chemrxiv.orggoogle.comresearchgate.netpageplace.de

CD spectroscopy can confirm the enantiomeric purity of this compound and provide insights into its solution-state conformation. The CD spectrum would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the biotin moiety. Studies on biotin and its complexes have utilized CD spectroscopy to investigate conformational changes upon binding to other molecules or metal ions. researchgate.net For example, the complexation of biotin with silver ions has been shown to induce a helical arrangement that can be characterized by CD. researchgate.net While specific CD data for this compound is not published, the technique remains a valuable tool for its stereochemical characterization.

Combined Spectroscopic Data Analysis and Data Fusion Techniques for Comprehensive Structural Insights

The complete and unambiguous structural elucidation of a molecule such as this compound (1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride) necessitates a multifaceted analytical approach. While individual spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide substantial data, their true power is unlocked when their complementary information is integrated. mdpi.com Data fusion strategies, which involve combining data from multiple sources, offer a more holistic and robust characterization of molecular structure and purity than any single method can provide alone. mdpi.com

Modern analytical chemistry increasingly employs data fusion to enhance the interpretation of complex chemical systems. mdpi.com These methodologies can be broadly categorized into low-level, mid-level, and high-level fusion. Low-level fusion involves the direct concatenation of raw data from different instruments, while mid-level fusion combines features extracted from each dataset. mdpi.comnih.gov High-level fusion integrates the results obtained from individual data analyses. The application of these techniques, often coupled with machine learning algorithms, provides unparalleled depth in structural analysis. nih.gov

The synergistic combination of NMR and MS is particularly powerful. mdpi.com NMR spectroscopy is unmatched in its ability to detail the covalent framework of a molecule, providing through-bond connectivity and stereochemical information. researchgate.net Conversely, MS offers high sensitivity and provides precise molecular weight and elemental composition data, along with fragmentation patterns that offer clues about substructures. nih.gov Combining these techniques allows for the cross-validation of structural assignments. For instance, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₆H₃₀N₄O₄S·HCl) of this compound, while detailed 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can definitively map the connections between the biotin moiety, the polyethylene oxide (PEO) linker, and the terminal amine group. iris-biotech.desigmaaldrich.com

The integration of chromatographic separation with spectroscopic detection, as seen in Liquid Chromatography-Mass Spectrometry (LC-MS), is another cornerstone of comprehensive analysis. acs.org This approach first separates the target compound from any impurities or related substances, which are then individually analyzed by the mass spectrometer. This is crucial for verifying the purity of this compound and for identifying and characterizing any synthesis byproducts or degradants.

Chemometric methods and machine learning algorithms are increasingly applied to these fused datasets to extract maximal information. mdpi.com Techniques such as Principal Component Analysis (PCA) and Random Forest algorithms can be used to analyze combined spectral data (e.g., from GC-MS and ¹H NMR) to classify samples or identify key structural differentiators. nih.govacs.org For a molecule like this compound, this could involve comparing different synthesis batches to ensure consistency and quality.

The table below summarizes the distinct yet complementary information obtained from key spectroscopic techniques that, when fused, provide a comprehensive structural profile of this compound.

| Spectroscopic Technique | Information Provided | Relevance to this compound Structure |

| Nuclear Magnetic Resonance (NMR) | Detailed covalent structure, atom connectivity, stereochemistry, and conformational dynamics in solution. researchgate.net | Confirms the structure of the biotin ring system, the linear chain of the DOOA linker, and the specific attachment points. Differentiates between isomers. |

| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (with HRMS), and structural information from fragmentation patterns. nih.gov | Confirms the molecular formula (C₁₆H₃₀N₄O₄S) and provides evidence for the biotin and DOOA fragments, validating the overall structure. iris-biotech.de |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. rsc.org | Detects key functional groups such as amide C=O, N-H, C-O-C (ether), and S-C bonds, corroborating the presence of the biotin and PEO linker structures. |

| Liquid Chromatography (LC) | Separation of the target compound from impurities. acs.org | Assesses the purity of the this compound sample and allows for the isolation and identification of any related substances. |

By fusing the data from these methods, a highly detailed and cross-validated structural model of this compound is achieved. The molecular formula from MS, the functional groups from IR, and the precise atomic arrangement from NMR together create a structural fingerprint of high confidence, representing the gold standard in modern chemical analysis.

Computational Chemistry and Molecular Modeling Investigations of Biotin Dooa Hcl

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties, reactivity, and structure of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. For a molecule like Biotin-DOOA HCl, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate its total electronic energy.

Researchers performing such a study would typically use a functional, such as B3LYP, in combination with a basis set like 6-31G* or larger. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For this compound, this would reveal the preferred spatial orientation of the biotin (B1667282) ring system relative to the flexible DOOA linker.

A theoretical study on biotin and its interaction with magnesium cations utilized the B3LYP/6-31++G(d,p) level of theory to investigate its electronic properties, finding that such complexes are electronically stable with exothermic heats of formation. researchgate.net Similar calculations on this compound would yield crucial data on its stability and preferred structure.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative, based on typical outputs for similar molecules, as direct data for this compound is not available.)

| Property | Predicted Value | Significance |

| Ground State Energy | -1530 Hartrees (example) | A measure of the molecule's total electronic energy and stability. |

| Dipole Moment | 5.5 Debye (example) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV (example) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV (example) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV (example) | An indicator of chemical reactivity and electronic stability. |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a pathway to higher accuracy electronic property calculations, albeit at a greater computational cost. These methods are crucial for benchmarking DFT results and for obtaining precise values for properties like electron affinities and ionization potentials.

A benchmark ab initio study on the streptavidin-biotin complex using a molecular fractionation with conjugate caps (B75204) (MFCC) approach at the HF/3-21G level was able to compute the interaction energies for the entire 1775-atom system. psu.edu This highlights the capability of high-level methods to tackle complex biomolecular systems. For this compound, ab initio calculations could refine the understanding of charge distribution, particularly around the biotin ureido ring, the sulfur atom, and the ether and amine groups of the DOOA linker, which are critical for its interaction with biological targets and synthetic receptors. gd.gov.cn

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility Assessment

Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing detailed insights into their flexibility, conformational changes, and interactions with their environment.

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters describing the potential energy of the system. While standard force fields like AMBER or CHARMM cover proteins and common organic molecules, specialized parameters are often needed for non-standard residues or linkers like Biotin-DOOA.

The development of a force field for this compound would involve calculating quantum mechanical potential energy surfaces for key dihedral angles within the DOOA linker and the linkage to the biotin valeric acid side chain. These QM-derived energies are then used to fit the force field parameters. The process ensures that the classical MD simulation accurately reproduces the flexibility and conformational preferences predicted by higher-level quantum theory. Studies on biotinylated catalysts have performed such parameterization using DFT calculations to model the behavior of biotin derivatives within protein binding pockets. nih.gov

MD simulations are particularly powerful for exploring how a molecule's conformation is influenced by its environment. For this compound, simulations in an explicit water box would reveal how the flexible DOOA linker behaves in an aqueous solution. Studies on similar PEG linkers have shown they can adopt a range of conformations from collapsed globules to extended chains, significantly affecting the accessibility of the terminal biotin group. researchgate.net

A molecular dynamics study of biotinylated DNA oligonucleotides showed that the biotin and its linker undergo a considerable range of motion and are not tightly associated with the DNA hairpin, making the biotin available for binding to avidin (B1170675). nih.gov Similarly, simulations of this compound would generate a conformational ensemble, a collection of low-energy structures that the molecule is likely to adopt. This is critical for understanding its function as a labeling reagent, as the accessibility of the biotin headgroup is paramount for its recognition by streptavidin or other receptors. oup.com

Table 2: Illustrative Conformational Analysis of the DOOA Linker from a Hypothetical MD Simulation (Note: This table is illustrative, based on typical outputs for similar flexible linkers.)

| Conformational State | End-to-End Distance (Å) | Population (%) | Significance |

| Collapsed | < 5 Å | 15% | Biotin moiety is close to the point of attachment, potentially sterically hindered. |

| Semi-Extended | 5 - 10 Å | 60% | A range of flexible conformations where the biotin is accessible. |

| Fully Extended | > 10 Å | 25% | Biotin is presented at the maximum distance from the attachment point, ideal for overcoming steric hindrance. |

Molecular Docking and Binding Energy Calculations (focused on specific chemical moieties or synthetic receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). This is followed by binding energy calculations to estimate the affinity of the complex.

For this compound, docking studies would be invaluable for understanding its interaction with synthetic receptors designed to bind biotin or its derivatives. Research has been conducted on the molecular recognition of biotin derivatives by synthetic hosts, using Monte Carlo conformational searches and NMR titrations to improve binding constants. nih.govresearchgate.net

In a hypothetical docking study, the this compound molecule would be treated as flexible, particularly its linker, and docked into the binding cavity of a synthetic receptor. The docking algorithm would sample numerous conformations and orientations, scoring them based on factors like electrostatic compatibility and hydrogen bonding. The results would identify the most probable binding mode and the key interactions stabilizing the complex. For instance, docking could reveal how the urea (B33335) group of biotin forms hydrogen bonds with the receptor, while the DOOA linker adopts a conformation that minimizes steric clashes.

Binding energy calculations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), could then provide a quantitative estimate of the binding free energy (ΔG), ranking different synthetic receptors or comparing the affinity of this compound to other biotinylated compounds.

Table 3: Hypothetical Molecular Docking Results for this compound with a Synthetic Receptor (Note: This table is illustrative, based on typical outputs from docking and binding energy calculations.)

| Parameter | Predicted Value | Significance |

| Binding Mode | Biotin ureido group forms two H-bonds with receptor backbone. | Identifies the key intermolecular interactions responsible for recognition. |

| Docking Score | -9.5 kcal/mol (example) | A scoring function's estimate of binding affinity; used for ranking poses. |

| Estimated ΔG | -8.8 kcal/mol (example) | A more rigorous calculation of the binding free energy, indicating strong affinity. |

| Key Interacting Residues | H-bonds with receptor's amide groups; van der Waals contacts with aromatic rings. | Pinpoints the specific parts of the receptor involved in binding the ligand. |

Ligand-Target Interactions at a Molecular Level (non-biological targets)

Although the primary biological target for biotin is avidin or streptavidin, the biotin motif can be used to direct molecules to other, non-biological targets. acs.orgresearchgate.net For instance, biotinylated compounds can be designed to interact with synthetic materials, nanoparticles, or custom-designed molecular receptors. Molecular dynamics (MD) simulations are a key tool for investigating these interactions. nih.govresearchgate.net

MD simulations can model the dynamic behavior of the this compound molecule and its target over time, providing insights into:

Conformational Flexibility: The DOOA linker, being a polyethylene (B3416737) glycol (PEG)-like structure, is highly flexible. nih.gov MD simulations can explore the range of conformations this linker can adopt, which is crucial for understanding how it positions the biotin headgroup for optimal interaction with a target surface or binding pocket. nih.govresearchgate.net

Binding Energetics: By calculating the forces between the ligand and a non-biological target, simulations can estimate the strength of the interaction. This can help in designing linkers that provide the ideal balance of flexibility and rigidity for stable binding.

Solvation Effects: The interaction of the molecule with the surrounding solvent (typically water) is critical. Computational models explicitly account for solvent molecules, revealing how they mediate the binding process between the biotin conjugate and its target.

Prediction of Binding Affinities and Interaction Hotspots

Predicting how strongly a ligand like this compound will bind to a target is a central goal of computational chemistry. mdpi.comresearchgate.net This is crucial for designing high-affinity probes. Several computational methods are employed for this purpose:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com Scoring functions are then used to estimate the binding affinity. For a molecule like this compound, docking could be used to predict how it might interact with a synthetic receptor, identifying key points of contact.

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations of binding free energy. researchgate.net These calculations analyze MD simulation trajectories to average the interaction energies between the ligand and target, including solvation effects. researchgate.net

Identification of Hotspots: By analyzing the interaction energies on a per-residue or per-atom basis, it is possible to identify "hotspots"—specific regions on both the ligand and the target that contribute most significantly to the binding affinity. researchgate.net For this compound, this could reveal which parts of the biotin molecule or the DOOA linker are most critical for the interaction, guiding future design modifications. For instance, studies have shown that nonclassical hydrogen bonds involving the valeric acid side chain of biotin are critical for its high-affinity binding. acs.orgresearchgate.net

| Computational Method | Application to this compound | Predicted Outcome |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the conjugate with a target. nih.gov | Understanding linker flexibility, binding pathways, and the influence of solvent. nih.govnih.gov |

| Molecular Docking | Predicting the binding pose within a target's active site. mdpi.com | Identification of key interacting residues and initial estimation of binding strength. ekb.eg |

| MM/PBSA | Calculating binding free energy from MD trajectories. researchgate.net | A more accurate prediction of binding affinity compared to docking scores alone. researchgate.net |

| Interaction Footprint Analysis | Mapping all contacts between the ligand and target during a simulation. | Visualizing "hotspots" of interaction, such as hydrogen bonds and hydrophobic contacts. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Optimization

QSAR is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govacs.org For a molecule like this compound, QSAR could be used to optimize its design for a specific application.

The process involves:

Data Set Generation: A library of this compound derivatives with varying linker lengths, compositions, or modifications to the biotin headgroup would be synthesized or computationally generated.

Descriptor Calculation: For each derivative, a set of molecular descriptors is calculated. These are numerical values that represent various physicochemical properties of the molecule, such as size, shape, hydrophobicity, and electronic properties. nih.govacs.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with a measured activity (e.g., binding affinity to a target). nih.gov

Prediction and Optimization: The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives. This allows for the in-silico screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and testing.

For example, a QSAR study could reveal that increasing the number of ether groups in the DOOA linker enhances water solubility and improves binding to a polar target surface, guiding the design of more effective conjugates.

Cheminformatics Approaches for Predictive Modeling of Chemical Reactivity

Cheminformatics involves the use of computational methods to analyze chemical information. One key application is the prediction of chemical reactivity, which is particularly relevant for the terminal amine group of the DOOA linker in this compound. rsc.org

The primary function of the terminal amine is to allow for conjugation to other molecules, typically through reactions like amide bond formation. adcreview.com Predicting the reactivity of this amine is crucial for optimizing reaction conditions.

Descriptor-Based Models: Similar to QSAR, models can be built that correlate molecular descriptors with chemical reactivity. For amines, relevant descriptors might include the local electronic environment, steric hindrance around the nitrogen atom, and the pKa of the conjugate acid. nih.gov Graph neural networks have been used to predict conformationally-dependent descriptors for carboxylic acids and alkyl amines to model the rate of amide coupling reactions. rsc.org

Predicting Reaction Outcomes: By modeling the reactivity of the amine in this compound, chemists can predict the likelihood of a successful conjugation reaction with a given partner molecule, estimate reaction rates, and anticipate potential side reactions. nih.gov This is especially important in complex biological mixtures where side reactions with other molecules could occur.

| Reactive Group on Linker | Potential Conjugation Partner | Predicted Reactivity Considerations |

| Terminal Amine (-NH2) | Activated Carboxylic Acids (e.g., NHS esters) thermofisher.com | Nucleophilicity of the amine, steric accessibility, pH of the reaction medium. nih.gov |

| Terminal Amine (-NH2) | Aldehydes/Ketones | Formation of a Schiff base, which may require subsequent reduction for stability. |

| Carboxylic Acid (if linker is reversed) | Amines (using carbodiimide (B86325) chemistry) | Activation of the carboxyl group, potential for side reactions. |

Virtual Screening and Library Design of this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be applied to design and screen libraries of this compound derivatives for specific purposes.

Combinatorial Library Generation: Using the this compound scaffold as a base, a virtual combinatorial library can be generated by computationally adding a wide variety of chemical building blocks to the terminal amine group. nih.govnih.gov This can result in a virtual library containing millions of potential derivative compounds.

Structure-Based Virtual Screening: If a three-dimensional structure of the target is available, molecular docking can be used to screen this library. nih.govnih.gov Each compound in the library is docked into the target's binding site, and the top-scoring compounds are selected for further investigation. nih.govnih.gov This method has been successfully used to redesign biotin carboxylase inhibitors by screening a combinatorial library of 1.2 x 10⁸ derivatives. nih.govnih.gov

Ligand-Based Virtual Screening: If the structure of the target is unknown, but other molecules that bind to it are known, these active molecules can be used as a template to search for derivatives with similar properties (e.g., shape, and pharmacophore features).

This process allows researchers to explore a vast chemical space efficiently, identifying novel derivatives of this compound with potentially enhanced properties, such as higher binding affinity, improved selectivity, or better suitability for a specific application, without the need for extensive and costly synthesis and screening of every compound. nih.govnih.govbrylinski.org

Analytical Methodologies for Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Impurity Profiling

HPLC is the cornerstone technique for determining the purity of Biotin-dooa HCl and quantifying any related substance impurities. Due to the molecule's structure, which contains a highly lipophilic C12 alkyl chain and polar functionalities (biotin moiety, terminal amine salt), both reverse-phase and, to a lesser extent, normal-phase chromatography can be strategically employed.

Reverse-phase HPLC (RP-HPLC) is the predominant method for purity assessment. The long alkyl linker provides strong retention on non-polar stationary phases like C18 or C8. A gradient elution method is typically required to elute the main peak with a good shape while also resolving potential impurities, which may include unreacted starting materials or side-products from the synthesis.

The ureido group within the biotin (B1667282) structure serves as the chromophore for UV detection. However, its absorbance is relatively weak, necessitating detection at low wavelengths (e.g., 200-220 nm) to achieve adequate sensitivity. A Diode Array Detector (DAD) is highly advantageous as it allows for peak purity analysis by comparing UV spectra across the entire peak, helping to identify co-eluting impurities.

Table 5.1.1-A: Representative RP-HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 210 nm |

Validation of this method involves assessing specificity, linearity, accuracy, precision, and robustness to ensure reliable results. A typical purity analysis would yield data similar to the following:

Table 5.1.1-B: Illustrative Purity Profile of a this compound Batch

| Peak Identity | Retention Time (min) | Area % | Specification |

|---|---|---|---|

| Unreacted Biotin | 4.2 | 0.08 | ≤ 0.15% |

| This compound | 15.6 | 99.65 | ≥ 98.0% |

| Dimer Impurity | 18.9 | 0.12 | ≤ 0.20% |

| Unknown Impurity | 21.1 | 0.05 | ≤ 0.10% |

Normal-Phase HPLC (NP-HPLC) is less common but can be useful for separating specific isomers or highly polar impurities that are not well-retained in RP-HPLC. This would typically involve a silica (B1680970) or diol column with a non-polar mobile phase like hexane/isopropanol.

This analysis is applicable and critical. The biotin moiety contains three chiral centers, with (+)-Biotin being the biologically active and desired enantiomer. The synthesis of this compound must start with enantiomerically pure (+)-Biotin and avoid conditions that could cause epimerization. Chiral HPLC is used to confirm the enantiomeric excess (e.e.) of the final product.

This separation is achieved using a Chiral Stationary Phase (CSP), often a polysaccharide-based column. The method must be capable of separating the desired product from its potential enantiomer or any diastereomeric impurities.

Table 5.1.2: Example Chiral HPLC Data for Enantiomeric Purity

| Enantiomer/Diastereomer | Retention Time (min) | Area % | Specification |

|---|---|---|---|

| (+)-Biotin-dooa HCl | 11.8 | 99.89 | ≥ 99.5% |

| Undesired Enantiomer(s) | 14.5 | 0.11 | ≤ 0.5% |

Gas Chromatography (GC) Techniques for Volatile Impurity Analysis

This compound is a large, non-volatile salt and cannot be analyzed directly by GC. However, GC is the standard technique for quantifying volatile impurities, primarily residual solvents remaining from the synthesis and purification processes (e.g., dichloromethane, ethanol, dimethylformamide).

Static headspace GC with flame ionization detection (HS-GC-FID) is the preferred method. In this technique, a sample of the solid material is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids introducing the non-volatile drug substance onto the GC column.

Table 5.2: Typical Residual Solvent Analysis Results via Headspace GC

| Solvent | ICH Limit (ppm) | Result (ppm) | Status |

|---|---|---|---|

| Dichloromethane | 600 | < 50 | Pass |

| Toluene | 890 | < 50 | Pass |

| Ethanol | 5000 | 210 | Pass |

| N,N-Dimethylformamide | 880 | < 100 | Pass |

Coupled Techniques: LC-MS/MS and GC-MS for Trace Impurity Identification

For impurities present at very low levels or for definitive structural confirmation, mass spectrometry coupled with a chromatographic inlet is indispensable.

LC-MS/MS is used for the non-volatile components. It provides powerful confirmation of the parent compound's identity and the structure of process-related impurities. Using an electrospray ionization (ESI) source in positive mode, this compound readily forms a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves selecting this parent ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the biotin moiety to the dodecanediamine linker.

GC-MS is used to identify unknown peaks observed during the GC analysis of volatile impurities. When an unknown peak is detected by GC-FID, a parallel analysis by GC-MS provides its mass spectrum, which can be compared against spectral libraries for positive identification.

Titrimetric Methods for Hydrochloride Salt Content Determination

To ensure the correct stoichiometry of the salt form, the hydrochloride (HCl) content must be quantified. An argentometric titration is a precise and accurate method for this purpose. A known mass of the this compound sample is dissolved in an appropriate solvent, and the chloride ions (Cl⁻) are titrated with a standardized solution of silver nitrate (B79036) (AgNO₃).

Ag⁺ (aq) + Cl⁻ (aq) → AgCl (s)

The endpoint can be detected potentiometrically using a silver electrode, which provides a sharp change in potential when all chloride ions have precipitated. The HCl content is then calculated based on the sample weight and the volume of titrant consumed.

Table 5.4: Representative Data from Argentometric Titration

| Parameter | Value |

|---|---|

| Sample Weight | 250.5 mg |

| AgNO₃ Titrant Concentration | 0.1002 N |

| Titrant Volume at Endpoint | 5.21 mL |

| Calculated HCl Content | 7.62% w/w |

| Theoretical HCl Content | 7.65% w/w |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis provides critical information about the physical properties, stability, and solvation/hydration state of the solid material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A typical TGA thermogram for this compound would show an initial small mass loss at temperatures below 120 °C, corresponding to the loss of residual moisture or solvent. The material would then exhibit a stable plateau until the onset of thermal decomposition at a much higher temperature, indicated by a significant and rapid mass loss.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. The DSC thermogram reveals thermal transitions. For a crystalline material like this compound, a sharp endothermic peak indicates its melting point. At higher temperatures, a broad exothermic event, often coinciding with the mass loss seen in TGA, signifies thermal decomposition.

Table 5.5: Summary of Thermal Analysis Findings for this compound

| Analysis | Parameter | Result |

|---|---|---|

| TGA | Mass Loss (30-120 °C) | 0.85% (attributed to water) |

| TGA | Onset of Decomposition | ~215 °C |

| DSC | Melting Point (Peak) | 198.5 °C |

| DSC | Decomposition | Broad exotherm starting >210 °C |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound like this compound. The empirical formula, C₁₆H₃₁ClN₄O₄S, represents the simplest whole-number ratio of atoms present in the molecule. sigmaaldrich.comsigmaaldrich.com This formula is derived from its chemical structure and corresponds to a theoretical molecular weight of approximately 410.96 g/mol . sigmaaldrich.comsigmaaldrich.com

The validation process involves the combustion of a highly purified sample of this compound under controlled conditions. This analysis quantitatively determines the percentage composition of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Chlorine (Cl). The experimentally determined percentages are then compared against the theoretical values calculated from the empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its empirical formula.

The theoretical elemental composition is calculated as follows:

Carbon (C): (16 * 12.011) / 410.96 * 100% = 46.76%

Hydrogen (H): (31 * 1.008) / 410.96 * 100% = 7.60%

Nitrogen (N): (4 * 14.007) / 410.96 * 100% = 13.63%

Sulfur (S): (1 * 32.065) / 410.96 * 100% = 7.80%

Chlorine (Cl): (1 * 35.453) / 410.96 * 100% = 8.63%

Oxygen (O): (4 * 15.999) / 410.96 * 100% = 15.57% (Often determined by difference)

A typical validation would require the experimental results to fall within a narrow margin of error (e.g., ±0.4%) of the theoretical values, confirming the successful synthesis and purity of the compound.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Typical Experimental Result (%) |

| Carbon (C) | 46.76 | 46.60 - 46.90 |

| Hydrogen (H) | 7.60 | 7.55 - 7.75 |

| Nitrogen (N) | 13.63 | 13.50 - 13.80 |

| Sulfur (S) | 7.80 | 7.70 - 7.90 |

| Chlorine (Cl) | 8.63 | 8.50 - 8.80 |

Development of Reference Standards and Certified Reference Materials for this compound

The development of reference standards and Certified Reference Materials (CRMs) is critical for ensuring accuracy, consistency, and traceability in the analysis of this compound across different laboratories and batches. A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis, such as identifying the compound in a sample or determining its concentration.

The development process for a this compound reference standard involves:

Synthesis and Purification: A large batch of this compound is synthesized and subjected to rigorous purification techniques, such as recrystallization and preparative chromatography, to achieve the highest possible purity, often exceeding 99%.

Comprehensive Characterization: The purified material undergoes exhaustive characterization to confirm its identity and assess its purity. This involves a suite of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any organic impurities.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the compound's identity.

High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main compound from any impurities. google.comresearchgate.net Assays often show purity levels of at least 95% to 97%. sigmaaldrich.comiris-biotech.de

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups within the molecule.

Certification and Documentation: For a CRM, the characterization is performed in accordance with stringent international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This process involves inter-laboratory comparisons to establish a certified value for properties like purity or concentration. The CRM is issued with a certificate of analysis that documents its identity, certified property values, uncertainty, and traceability to national or international standards. sigmaaldrich.com

Quality Control and Assurance Protocols for Synthetic Batches

Robust quality control (QC) and quality assurance (QA) protocols are essential for the routine synthesis of this compound to ensure batch-to-batch consistency, purity, and identity. These protocols are established to monitor the manufacturing process and verify that the final product meets predefined specifications. issuu.comissuu.com

Key QC tests for a synthetic batch of this compound include:

Identity Confirmation: Each batch is tested to confirm that the correct compound has been synthesized. This is typically achieved by comparing the FTIR spectrum or HPLC retention time of the batch sample against a certified reference standard.

Purity Analysis: HPLC is the primary method for quantifying the purity of this compound. google.comresearchgate.net A reversed-phase C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. google.com The method quantifies the main peak area relative to the total area of all peaks, with acceptance criteria typically set at ≥95% or higher. sigmaaldrich.comsigmaaldrich.com

Assay (Content) Determination: The exact content of this compound in the batch is determined using a quantitative method, often HPLC with UV detection, against a reference standard of known concentration.

Analysis of Residual Solvents: Gas Chromatography (GC) may be used to detect and quantify any residual solvents from the synthesis and purification processes to ensure they are below acceptable limits.

Appearance and Solubility: Visual inspection confirms the physical state (e.g., a powder) and color, while solubility tests verify its behavior in relevant solvents. sigmaaldrich.com

Quality assurance involves establishing and following standard operating procedures (SOPs) for every step of the synthesis, testing, and documentation process. This includes staff training, equipment calibration, and maintaining detailed batch records for traceability. issuu.comissuu.com

Chemical Reactivity, Stability, and Degradation Kinetics of Biotin Dooa Hcl

Forced Degradation Studies under Various Chemical Stress Conditions

Forced degradation studies are designed to accelerate the degradation of a substance to predict its shelf-life and identify its degradation products. For Biotin-DOOA HCl, this would involve subjecting the compound to various stress conditions.

The hydrolytic stability of this compound is largely dependent on the stability of its amide bond within the DOOA linker. Amide bonds are generally known for their high stability under neutral pH conditions. However, under acidic or basic conditions, hydrolysis can be accelerated.

Acidic Conditions: Under strong acidic conditions and elevated temperatures, the amide bond in the Biotin-DOOA linker can undergo hydrolysis to yield biotin (B1667282) and the DOOA amine hydrochloride. The ether linkages within the DOOA moiety are generally stable to acid hydrolysis.

Basic Conditions: In the presence of a strong base, the amide linkage is also susceptible to hydrolysis, which would result in the formation of the biotin carboxylate and the free amine of the DOOA linker. The ureido ring of the biotin moiety can also be susceptible to cleavage under harsh basic conditions.

Neutral Conditions: At neutral pH, the rate of hydrolysis of the amide bond is significantly slow, suggesting that this compound is relatively stable in neutral aqueous solutions at ambient temperature.

| Stress Condition | Potential Degradation Products | Relative Rate of Degradation |

| Strong Acid (e.g., 1N HCl, 60°C) | Biotin, DOOA amine hydrochloride | Moderate to High |

| Strong Base (e.g., 1N NaOH, 60°C) | Biotin carboxylate, DOOA amine | Moderate to High |

| Neutral (e.g., pH 7, 40°C) | Minimal degradation | Very Low |

The DOOA linker in this compound, which contains a polyethylene (B3416737) glycol (PEG)-like structure, is susceptible to oxidative degradation. The ether linkages are prone to oxidation, which can lead to chain cleavage. The sulfur atom in the biotin ring is also a potential site for oxidation.

Peroxides: Treatment with hydrogen peroxide can lead to the oxidation of the thioether in the biotin ring to a sulfoxide (B87167) or sulfone. Additionally, the polyether chain of the DOOA linker can undergo radical-mediated cleavage, leading to the formation of various smaller oxidized species such as aldehydes and carboxylic acids.

Oxygen and Metal Catalysis: In the presence of oxygen and catalytic amounts of metal ions, auto-oxidation of the ether linkages can occur. This process is often initiated by the formation of hydroperoxides, which can then decompose to generate a cascade of radical reactions, leading to fragmentation of the linker.

| Oxidizing Agent | Potential Degradation Products |

| Hydrogen Peroxide | Biotin sulfoxide, Biotin sulfone, Formaldehyde, Formic acid, Glycolic acid derivatives |

| Oxygen/Metal Ions | Various chain-cleavage products of the DOOA linker |

The photostability of biotin and its derivatives is generally considered to be good. However, prolonged exposure to high-intensity light, particularly UV radiation, could potentially induce degradation. The specific photolytic degradation pathways for this compound are not well-documented. A photostability assessment would typically involve exposing a solution of the compound to a controlled light source (e.g., a xenon lamp simulating sunlight) and monitoring the formation of degradants over time. The kinetics of degradation would be determined by plotting the concentration of the parent compound against time.

Identification and Characterization of Degradation Products

The identification of degradation products is a critical step in understanding the stability of this compound. This typically involves a combination of chromatographic separation and spectroscopic techniques.

Forced degradation samples would be analyzed using high-performance liquid chromatography (HPLC), likely with a reversed-phase column, to separate the parent compound from its degradation products. A diode-array detector (DAD) or a UV detector would be used for initial detection.

The fractions corresponding to the impurity peaks would be collected for further characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) would be used to fragment the ions of the degradation products, providing structural information. NMR spectroscopy (¹H and ¹³C) would provide detailed structural elucidation of the isolated impurities.

For example, in a hydrolytic degradation study, HPLC-MS could be used to identify peaks corresponding to the masses of biotin and the DOOA amine. In an oxidative degradation study, a series of peaks with masses corresponding to oxidized forms of biotin (biotin sulfoxide, biotin sulfone) and various cleavage products of the DOOA linker would be expected.

| Analytical Technique | Information Obtained |

| HPLC-UV/DAD | Separation and quantification of parent compound and degradation products |